Cas no 821-06-7 ((2E)-1,4-Dibromo-2-butene)

(2E)-1,4-Dibromo-2-butene is a brominated alkene suitable for use in organic synthesis reactions. Its symmetrical structure and regioselective reactivity make it an attractive building block for the preparation of complex molecules. This compound can be utilized as a precursor in cross-coupling reactions or as a starting material in various alkylation processes.
(2E)-1,4-Dibromo-2-butene structure
(2E)-1,4-Dibromo-2-butene structure
Product Name:(2E)-1,4-Dibromo-2-butene
CAS No:821-06-7
MF:C4H6Br2
MW:213.898439884186
MDL:MFCD00000249
CID:39963
PubChem ID:641245
Update Time:2026-01-09

(2E)-1,4-Dibromo-2-butene Chemical and Physical Properties

Names and Identifiers

    • trans-1,4-dibromo-2-butene
    • (e)-1,4-dibromobut-2-ene
    • 1,4-dibromo-2-butene
    • (E)-1,4-Dibromo-2-butene
    • 1,4-dibromo-, trans-
    • Dibromobutene
    • trans-1,4-Dibromobut-2-ene
    • 1,4-trans-Dibromobutene-2
    • 1,4-Dibromo-2-butene, E
    • (2E)-1,4-Dibromo-2-butene
    • (2E)-1,4-Dibromobut-2-ene
    • 1,4-Dibromobut-2-ene
    • 2-Butene, 1,4-dibromo-, (2E)-
    • 1,4-DIBROMO-2-BUTYLENE
    • TL 80
    • 2-BUTENE, 1,4-DIBROMO-
    • RMXLHIUHKIVPAB-OWOJBTEDSA-N
    • 2-BUTENE, 1,4-DIBROMO-, trans-
    • 2-Butene, 1,4-dibromo-, (E)-
    • PubChem9987
    • D
    • Tran-1,4-Dibromo-2-Butylene
    • (2E)-1,4-Dibromo-2-butene (ACI)
    • 2-Butene, 1,4-dibromo-, (E)- (8CI)
    • 2-Butene, 1,4-dibromo-, trans- (4CI)
    • 1,4-Dibromo-(E)-2-butene
    • 1,4-Dibromo-2-(E)-butene
    • 1,4-Dibromo-trans-2-butene
    • 1,4-trans-dibromo-2-butene
    • BCP28223
    • DTXSID8024941
    • 2-01-00-00177 (Beilstein Handbook Reference)
    • 30794-77-5
    • EINECS 230-219-9
    • BRN 1719694
    • C4H6Br2
    • NCGC00260276-01
    • 1,4-dibromo-2-buten
    • InChI=1/C4H6Br2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1
    • EN300-304060
    • BRN 1719696
    • (E)-1,4-dibromo-but-2-ene
    • EC 212-472-7
    • Tox21_202728
    • NCGC00091773-01
    • AKOS015833855
    • SCHEMBL137154
    • D2944
    • NS00003483
    • trans 1,4-dibromobut-2-ene
    • CAS-821-06-7
    • SCHEMBL102759
    • A19492
    • MFCD00000249
    • 6974-12-5
    • EINECS 212-472-7
    • CHEMBL1324439
    • E-1,4-dibromobut-2-ene
    • W-104187
    • 821-06-7
    • NSC 23187
    • FS-4554
    • 4-01-00-00791 (Beilstein Handbook Reference)
    • trans-1,4-Dibromo-2-butene, 99%
    • DTXCID804941
    • LS-12982
    • CS-0017873
    • D72529
    • EN300-106192
    • F16803
    • DB-027256
    • STL280288
    • MDL: MFCD00000249
    • Inchi: 1S/C4H6Br2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1+
    • InChI Key: RMXLHIUHKIVPAB-OWOJBTEDSA-N
    • SMILES: C(/CBr)=C\CBr
    • BRN: 1719696

Computed Properties

  • Exact Mass: 211.88400
  • Monoisotopic Mass: 211.883625
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 2
  • Complexity: 34.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0
  • Surface Charge: 0
  • XLogP3: 2.1

Experimental Properties

  • Color/Form: White or off white crystals.
  • Density: 1.9393 (estimate)
  • Melting Point: 48-51 °C (lit.)
  • Boiling Point: 205 °C(lit.)
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: 1.5361 (estimate)
  • Water Partition Coefficient: Slightly soluble
  • PSA: 0.00000
  • LogP: 2.33240
  • Solubility: Slightly soluble in water

(2E)-1,4-Dibromo-2-butene Security Information

  • Symbol: GHS05 GHS06
  • Signal Word:Danger
  • Hazard Statement: H301,H314
  • Warning Statement: P280,P301+P310,P305+P351+P338,P310
  • Hazardous Material transportation number:UN 2923
  • WGK Germany:2
  • Hazard Category Code: 25-34
  • Safety Instruction: S26-S28-S36/37/39-S45
  • FLUKA BRAND F CODES:8-19
  • RTECS:EM4725000
  • Hazardous Material Identification: T
  • HazardClass:8 (6.1)
  • PackingGroup:II
  • Storage Condition:2-8°C
  • Risk Phrases:R23/25; R34
  • Packing Group:III
  • Safety Term:6.1(b)

(2E)-1,4-Dibromo-2-butene Customs Data

  • HS CODE:2903399090
  • Customs Data:

    China Customs Code:

    2903399090

    Overview:

    2903399090. Fluorination of other acyclic hydrocarbons\Brominated or iodinated derivatives. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903399090. brominated,fluorinated or iodinated derivatives of acyclic hydrocarbons. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

(2E)-1,4-Dibromo-2-butene Pricemore >>

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(2E)-1,4-Dibromo-2-butene Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: (SP-5-41)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-m… Solvents: Dichloromethane ;  10 min, rt
Reference
The Significance of Chirality in Drug Design and Synthesis of Bitopic Ligands as D3 Receptor (D3R) Selective Agonists
Battiti, Francisco O.; et al, Journal of Medicinal Chemistry, 2019, 62(13), 6287-6314

Production Method 2

Reaction Conditions
1.1 Reagents: Bromine
Reference
Properties of conjugated compounds. IV. Formation of isomeric additive dibromides from butadiene
Farmer, E. H.; et al, Journal of the Chemical Society, 1928, 729, 729-39

Production Method 3

Reaction Conditions
1.1 Reagents: Bromine Solvents: Carbon tetrachloride
Reference
Comparison of the electrophilic and free-radical addition of halogens with hexafluoro-1,3-butadiene and 1,3-butadiene
Shellhamer, Dale F.; et al, Journal of Fluorine Chemistry, 2003, 123(2), 171-176

Production Method 4

Reaction Conditions
1.1 Reagents: Bromine Solvents: Methanol
Reference
Comparison of the electrophilic and free-radical addition of halogens with hexafluoro-1,3-butadiene and 1,3-butadiene
Shellhamer, Dale F.; et al, Journal of Fluorine Chemistry, 2003, 123(2), 171-176

Production Method 5

Reaction Conditions
1.1 Solvents: Carbon tetrachloride
2.1 Reagents: Bromine Solvents: Acetic acid
Reference
Comparison of the electrophilic and free-radical addition of halogens with hexafluoro-1,3-butadiene and 1,3-butadiene
Shellhamer, Dale F.; et al, Journal of Fluorine Chemistry, 2003, 123(2), 171-176

Production Method 6

Reaction Conditions
1.1 Reagents: Bromine Solvents: Chloroform ;  -78 °C; rt → 0 °C; -78 °C; -78 °C → rt; 30 min, rt
Reference
Axinellamines as Broad-Spectrum Antibacterial Agents: Scalable Synthesis and Biology
Rodriguez, Rodrigo A.; et al, Journal of the American Chemical Society, 2014, 136(43), 15403-15413

Production Method 7

Reaction Conditions
1.1 Reagents: Bromine Solvents: Carbon disulfide
Reference
Relative instability of a C5-spirobarbituric acid
Skinner, Glenn S.; et al, Journal of the American Chemical Society, 1950, 72, 1648-9

Production Method 8

Reaction Conditions
1.1 Reagents: Pyridine ,  Phosphorus tribromide Solvents: Diethyl ether ;  0 °C; 1 h, 0 °C; 2 h, rt
Reference
Metathesis Cascade-Triggered Depolymerization of Enyne Self-Immolative Polymers
Yuan, Jingsong; et al, Angewandte Chemie, 2021, 60(47), 24800-24805

Production Method 9

Reaction Conditions
Reference
Synthesis by addition across C = C bonds
Troll, T., Science of Synthesis, 2007, 35, 439-501

Production Method 10

Reaction Conditions
1.1 Reagents: Bromine Solvents: Dichloromethane
Reference
Comparison of the electrophilic and free-radical addition of halogens with hexafluoro-1,3-butadiene and 1,3-butadiene
Shellhamer, Dale F.; et al, Journal of Fluorine Chemistry, 2003, 123(2), 171-176

Production Method 11

Reaction Conditions
1.1 Reagents: Bromine Solvents: Acetic acid
Reference
Comparison of the electrophilic and free-radical addition of halogens with hexafluoro-1,3-butadiene and 1,3-butadiene
Shellhamer, Dale F.; et al, Journal of Fluorine Chemistry, 2003, 123(2), 171-176

(2E)-1,4-Dibromo-2-butene Raw materials

(2E)-1,4-Dibromo-2-butene Preparation Products

(2E)-1,4-Dibromo-2-butene Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:821-06-7)trans-1,4-dibromo-2-butene
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Purity:99%
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Amadis Chemical Company Limited
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(CAS:821-06-7)(2E)-1,4-Dibromo-2-butene
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Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:08
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:821-06-7)(E)-1,4-Dibromobut-2-ene
Order Number:sfd7628
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
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(2E)-1,4-Dibromo-2-butene Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR

Additional information on (2E)-1,4-Dibromo-2-butene

Chemical Profile of (2E)-1,4-Dibromo-2-butene (CAS No. 821-06-7)

(2E)-1,4-Dibromo-2-butene, identified by the Chemical Abstracts Service Number (CAS No.) 821-06-7, is a significant organic compound with a unique molecular structure that has garnered attention in the field of synthetic chemistry and materials science. This compound belongs to the class of brominated alkenes, characterized by the presence of two bromine atoms substituting hydrogen atoms on a conjugated diene backbone. The (E)-configuration of the double bond imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis.

The molecular formula of (2E)-1,4-Dibromo-2-butene is C₄H₄Br₂, reflecting its composition of four carbon atoms, four hydrogen atoms, and two bromine atoms. The conjugated system formed by the double bond and the bromine substituents enhances its reactivity, enabling diverse chemical transformations. These include addition reactions, polymerization processes, and functional group interconversions, which are pivotal in pharmaceutical and polymer chemistry.

In recent years, (2E)-1,4-Dibromo-2-butene has been explored for its potential applications in the development of advanced materials. Its ability to undergo controlled polymerization has led to the synthesis of novel polymers with tailored properties. For instance, researchers have investigated its use in creating conductive polymers that could find applications in organic electronics and photovoltaic devices. The bromine atoms serve as reactive sites for further functionalization, allowing for the introduction of additional groups that modulate material characteristics such as solubility, thermal stability, and mechanical strength.

The compound’s significance extends to the pharmaceutical industry, where it serves as a precursor in the synthesis of biologically active molecules. The bromine atoms can be selectively removed or replaced through various chemical reactions, enabling the construction of complex scaffolds found in drugs. For example, derivatives of (2E)-1,4-Dibromo-2-butene have been utilized in the preparation of antiviral and anti-inflammatory agents. The conjugated diene system allows for electronic tuning, which is crucial for optimizing drug-receptor interactions.

Recent advancements in catalytic methods have further highlighted the utility of (2E)-1,4-Dibromo-2-butene. Transition-metal-catalyzed reactions have enabled efficient transformations of this compound into more sophisticated structures. Palladium and copper catalysts, in particular, have been employed to facilitate cross-coupling reactions that introduce new functional groups or linkages. These methodologies have broadened the synthetic toolkit available to chemists working on drug discovery and material design.

The electronic properties of (2E)-1,4-Dibromo-2-butene also make it a candidate for optoelectronic applications. The conjugation between the double bond and bromine atoms can influence charge transport properties, making it relevant for organic semiconductors and light-emitting diodes (OLEDs). Research has demonstrated its incorporation into π-conjugated systems that exhibit desirable optoelectronic behaviors when integrated into device architectures.

In industrial settings, (2E)-1,4-Dibromo-2-butene is valued for its role as an intermediate in large-scale chemical processes. Its stability under various reaction conditions allows for seamless integration into multi-step synthetic routes without degradation. This reliability is essential for manufacturing high-value chemicals where yield and purity are critical factors.

The environmental impact of using (2E)-1,4-Dibromo-2-butene has also been considered in recent studies. Efforts have been made to develop greener synthetic pathways that minimize waste and reduce energy consumption. Solvent-free reactions and catalytic systems that promote high selectivity have been explored to enhance sustainability while maintaining efficiency.

Future research directions may focus on expanding the applications of (2E)-1,4-Dibromo-2-butene by exploring new reaction pathways or utilizing it in emerging fields such as nanotechnology or bioimaging. Its unique structural features offer opportunities for innovation across multiple disciplines.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:821-06-7)trans-1,4-dibromo-2-butene
LE6073;LE5872578
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email
Amadis Chemical Company Limited
(CAS:821-06-7)(2E)-1,4-Dibromo-2-butene
A19492
Purity:99%/99%
Quantity:500g/250g
Price ($):150.0/400.0
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